molecular formula C23H17ClN2O B3915807 2-[(Z)-2-(4-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one

2-[(Z)-2-(4-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one

Cat. No.: B3915807
M. Wt: 372.8 g/mol
InChI Key: RHGWWZUFRIQAIR-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-2-(4-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[(Z)-2-(4-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 3-methylbenzylamine.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 3-methylbenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized using a cyclization agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[(Z)-2-(4-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinazolinone products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of substituted quinazolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.

    Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(4-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-[(Z)-2-(4-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one can be compared with other similar quinazolinone derivatives, such as:

    2-(4-chlorophenyl)-3-(3-methylphenyl)quinazolin-4-one: Lacks the ethenyl group at the 2-position, which may affect its biological activity and chemical reactivity.

    2-[(Z)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4-one: Lacks the methyl group on the phenyl ring, which may influence its pharmacokinetic properties and target specificity.

Properties

IUPAC Name

2-[(Z)-2-(4-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c1-16-5-4-6-19(15-16)26-22(14-11-17-9-12-18(24)13-10-17)25-21-8-3-2-7-20(21)23(26)27/h2-15H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGWWZUFRIQAIR-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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